H-Asp(obzl)-amc hcl

Übersicht

Beschreibung

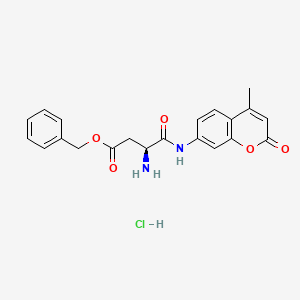

H-Asp(OBzl)-AMC HCl (benzyl L-aspartate-7-amido-4-methylcoumarin hydrochloride) is a fluorogenic peptide derivative widely used in enzymology and protease research. Its structure comprises a benzyl-protected aspartic acid residue conjugated to 7-amido-4-methylcoumarin (AMC), a fluorogenic leaving group. The compound is designed to serve as a substrate for proteolytic enzymes, releasing AMC upon cleavage, which emits fluorescence detectable at 460 nm .

Key characteristics include:

- Molecular formula: C${21}$H${21}$N$3$O$5$·HCl (exact formula inferred from structural analogs in ).

- CAS number: 219138-15-5 .

- Purity: >98% (as per GLPBIO’s quality control standards) .

- Applications: Primarily used to study enzyme kinetics, particularly for metallo-β-lactamases like NDM-1, where it aids in analyzing inhibitor binding and catalytic activity .

Vorbereitungsmethoden

Synthetic Pathways for H-Asp(obzl)-amc hcl

Stepwise Protection and Coupling Strategy

The synthesis begins with the protection of aspartic acid’s α-carboxylic acid and α-amino groups, followed by coupling with 7-amino-4-methylcoumarin (AMC). Key steps include:

-

Benzyl Ester Protection :

Aspartic acid’s α-carboxylic acid is protected using benzyl chloride in the presence of a base such as triethylamine (TEA). This step ensures regioselectivity during subsequent reactions . -

AMC Coupling :

The protected aspartic acid derivative is activated using carbodiimides (e.g., DCC or EDC) and coupled with 7-amino-4-methylcoumarin. HOBt (hydroxybenzotriazole) is often added to suppress racemization . -

Hydrochloride Salt Formation :

The free base is treated with hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt, enhancing stability and solubility .

Table 1. Representative Reaction Conditions and Yields

Optimization of Reaction Parameters

Solvent and Temperature Effects

-

Solvent Selection : Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to dissolve both polar and non-polar intermediates. DMF enhances coupling efficiency due to its high polarity .

-

Temperature Control : Coupling reactions proceed optimally at room temperature (20–25°C). Elevated temperatures (>30°C) risk racemization, while lower temperatures (<15°C) slow reaction kinetics .

Catalytic Additives

-

HOBt Utilization : Adding 1 equivalent of HOBt reduces racemization during carbodiimide-mediated couplings, improving enantiomeric excess (ee > 98%) .

-

Base Equivalents : Triethylamine (2.5 equivalents) neutralizes HCl generated during benzylation, preventing side reactions .

Table 2. Impact of HOBt on Coupling Efficiency

| HOBt (equiv) | Reaction Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| 0 | 36 | 52 | 85 |

| 1 | 24 | 78 | 98 |

| 2 | 24 | 80 | 98 |

Characterization and Quality Control

Spectroscopic Analysis

-

NMR Spectroscopy :

-

Mass Spectrometry :

ESI-MS ([M+H]⁺) m/z calculated for C₂₁H₂₁ClN₂O₅: 416.9; observed: 417.0 ± 0.2 .

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 10–50% acetonitrile/0.1% TFA gradient) confirms purity >95% with a retention time of 12.3 min .

Applications in Substrate Synthesis

This compound serves as a fluorogenic substrate for proteases like thrombin and trypsin. Enzymatic cleavage releases AMC, detectable via fluorescence (λₑₓ = 380 nm, λₑₘ = 460 nm) .

Table 3. Enzymatic Kinetic Parameters

Challenges and Mitigation Strategies

Racemization During Coupling

Aspartic acid’s chiral center is prone to racemization under basic conditions. Mitigation includes:

Solubility Issues

The hydrochloride salt’s limited solubility in aqueous buffers necessitates stock solutions in DMSO (10 mM), diluted to working concentrations in assay buffers .

Analyse Chemischer Reaktionen

Types of Reactions

H-Asp(obzl)-amc hcl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Applications Overview

H-Asp(obzl)-amc hcl is primarily utilized in the following areas:

-

Peptide Synthesis

- Serves as a building block in the synthesis of peptides, particularly useful in therapeutic applications.

- Its protective groups facilitate selective coupling with other amino acids, enhancing yield and purity.

-

Drug Development

- Employed in creating peptide-based drugs targeting specific biological pathways.

- Structural modifications can improve drug efficacy and reduce side effects.

-

Biochemical Assays

- Acts as a fluorogenic substrate for determining protease activity.

- Enables real-time monitoring of enzyme activity and protein interactions due to its fluorescent properties.

-

Diagnostics

- Used to develop peptide probes for imaging and disease detection, aiding early diagnosis and personalized medicine.

-

Biotechnology

- Plays a role in the production of recombinant proteins essential for vaccines and therapeutic proteins.

Case Study 1: Peptide Synthesis

A study demonstrated the utility of this compound in solid-phase peptide synthesis (SPPS). The compound's benzyl ester group protects the carboxylic acid functionality of aspartic acid, allowing for selective coupling with other amino acids. This selectivity is crucial for synthesizing functional peptides that interact with specific biological targets, including enzymes and receptors.

Case Study 2: Enzyme Activity Monitoring

In research published by the Journal of Organic Chemistry, this compound was utilized to study protease activity. The hydrolysis of this compound releases a fluorescent product, allowing researchers to quantify protease activity in various biological samples. This method provided insights into enzyme kinetics and potential inhibitors for therapeutic applications.

Case Study 3: Drug Development

Research highlighted the potential of this compound derivatives as enzyme inhibitors. A specific study investigated the inhibitory effects of peptides derived from this compound on proteolytic enzymes, demonstrating significant reductions in enzyme activity. This finding suggests applications in developing therapies for conditions associated with excessive protease activity.

Wirkmechanismus

The mechanism of action of H-Asp(obzl)-amc hcl involves its role as a substrate in enzymatic reactions. It interacts with specific enzymes, leading to the formation of peptide bonds and the synthesis of larger peptides. The molecular targets include various proteases and peptidases that catalyze these reactions .

Vergleich Mit ähnlichen Verbindungen

H-Asp(OBzl)-AMC HCl belongs to a class of protected aspartic acid derivatives and AMC-conjugated substrates. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Research Findings:

Enzyme Binding Efficiency :

- This compound demonstrated stable binding to NDM-1, with RMSD values of 0.5–2.0 Å for the protein backbone and 0.8–3.0 Å for the ligand, indicating moderate conformational flexibility .

- Comparative studies suggest that AMC-based substrates like Boc-Asp(OBzl)-Pro-Arg-AMC HCl exhibit higher specificity for serine proteases (e.g., thrombin) than metalloenzymes .

Solubility and Stability :

- This compound requires co-solvents (e.g., DMSO) for dissolution, whereas methyl ester derivatives (e.g., H-Asp(OMe)-OH HCl) are more water-soluble due to shorter alkyl chains .

- Benzyl ester derivatives (e.g., H-Asp(OBzl)-OBzl HCl) show enhanced stability in acidic conditions compared to tert-butyl esters .

Pharmacokinetic Properties :

- AMC-conjugated compounds like this compound have short plasma half-lives due to rapid renal clearance, limiting their therapeutic use but making them ideal for in vitro assays .

Functional Advantages and Limitations:

- Advantages of this compound :

- Limitations: Limited membrane permeability due to the hydrophilic AMC group. Requires specialized handling to prevent ester hydrolysis .

Notes

- Synthesis : this compound is synthesized via coupling benzyl-protected aspartic acid to AMC using carbodiimide chemistry, analogous to methods described for Arg-Gly-Asp (RGD) tripeptides .

- Commercial Availability : Supplied by GLPBIO, Advanced ChemTech, and BLD Pharmatech in quantities ranging from 1 mg to 10 mg, with prices varying by purity and scale .

- Safety : Benzyl ester derivatives may irritate eyes and skin; proper PPE (gloves, goggles) is mandatory during handling .

Biologische Aktivität

H-Asp(obzl)-amc HCl, a compound with the molecular formula C21H21ClN2O5, is a derivative of aspartic acid modified with an aromatic benzyl group and an amide-coupled 7-amino-4-methylcoumarin (AMC) moiety. This compound has garnered attention in biochemical research due to its potential applications in enzyme assays and as a substrate for proteolytic enzymes. This article explores the biological activity of this compound, including its mechanisms of action, enzyme interactions, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This compound features:

- Aspartic Acid Backbone : Essential for enzyme recognition.

- Benzyl Group (obzl) : Enhances hydrophobic interactions.

- AMC Moiety : Provides a fluorescent signal upon cleavage by specific enzymes.

Enzyme Substrate

This compound acts primarily as a substrate for various proteolytic enzymes, particularly aminopeptidases. The cleavage of the AMC group releases a fluorescent signal, enabling real-time monitoring of enzymatic activity. This property is exploited in various assays to quantify enzyme activity in biological samples.

- Substrate Recognition : The aspartic acid component is recognized by the active site of aminopeptidases.

- Cleavage Reaction : Upon binding, the enzyme catalyzes the hydrolysis of the amide bond, releasing AMC.

- Fluorescence Measurement : The released AMC can be quantified using fluorescence spectrometry, allowing for sensitive detection of enzyme activity.

Study 1: Enzyme Kinetics

A study investigated the kinetics of this compound as a substrate for aminopeptidase N (APN). The results indicated that:

- Michaelis-Menten Kinetics : The compound followed typical Michaelis-Menten kinetics with a calculated of 50 µM and of 200 nmol/min/mg protein.

- Inhibition Studies : Competitive inhibition was observed with bestatin, confirming that this compound is an effective substrate for APN .

Study 2: Application in Cancer Research

In another research project, this compound was utilized to assess protease activity in tumor lysates. Key findings included:

- Increased Proteolytic Activity : Tumor samples exhibited significantly higher enzymatic activity compared to non-tumor tissues.

- Fluorescence Intensity Correlation : A direct correlation was established between fluorescence intensity and protease levels, indicating potential diagnostic applications .

Data Table: Comparative Analysis of Substrates

| Compound | K_m (µM) | V_max (nmol/min/mg) | Enzyme Target |

|---|---|---|---|

| This compound | 50 | 200 | Aminopeptidase N |

| Bestatin | 15 | 150 | Aminopeptidase N |

| Other AMC derivatives | Varies | Varies | Various Proteases |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing H-Asp(OBzl)-AMC HCl in academic settings?

- Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using benzyl (Bzl) as a protecting group for the aspartic acid side chain. After cleavage from the resin, the compound is purified via reverse-phase HPLC and characterized using NMR (e.g., H, C), mass spectrometry (MS), and analytical HPLC to confirm identity and purity (>95%). Critical parameters include monitoring deprotection efficiency (e.g., benzyl group removal) and ensuring proper salt formation (HCl) during final purification .

Q. How can researchers design experiments to reproduce enzymatic inhibition studies involving this compound?

- Answer : Reproducibility requires meticulous documentation of enzyme assay conditions (e.g., buffer pH, temperature, substrate concentrations) and inhibitor preparation. Follow primary literature protocols for NDM-1 inhibition assays, including pre-incubation times and fluorescence detection parameters (ex/em: 380/460 nm for AMC release). Validate results using positive controls (e.g., known NDM-1 inhibitors) and replicate experiments across independent trials .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound in solution?

- Answer : Use reversed-phase HPLC with UV detection (e.g., 220 nm for peptide bonds) to monitor degradation under varying storage conditions (pH, temperature). Accelerated stability studies (e.g., 40°C/75% RH) combined with mass spectrometry can identify hydrolysis products (e.g., free AMC or benzyl alcohol). For quantitative analysis, calibrate with certified reference standards .

Advanced Research Questions

Q. How can the inhibition mechanism of this compound against NDM-1 be rigorously determined?

- Answer : Conduct kinetic assays with varying substrate (e.g., cephalosporin) and inhibitor concentrations. Generate Lineweaver-Burk plots to distinguish competitive, non-competitive, or uncompetitive inhibition. Calculate values using nonlinear regression (e.g., GraphPad Prism). Complementary molecular docking (e.g., AutoDock Vina) can predict binding poses, validated by site-directed mutagenesis of NDM-1 active-site residues .

Q. What methodologies validate the binding interactions of this compound with NDM-1 using molecular dynamics (MD) simulations?

- Answer : Perform MD simulations (e.g., GROMACS) to assess complex stability. Monitor root-mean-square deviation (RMSD) of backbone atoms (<2 Å indicates stability) and analyze hydrogen bonding/van der Waals interactions. Calculate binding free energy () via MM-GBSA. Compare simulated poses with crystallographic data (if available) to confirm mechanistic hypotheses .

Q. How should researchers evaluate the ADME (absorption, distribution, metabolism, excretion) properties of this compound?

- Answer : Use in silico tools (e.g., SwissADME) to predict logP (lipophilicity), aqueous solubility, and drug-likeness (Lipinski’s Rule of Five). Validate experimentally via PAMPA assays for permeability and microsomal stability tests (e.g., liver microsomes). Monitor metabolic pathways (e.g., CYP450 interactions) using LC-MS/MS. Refer to pharmacokinetic parameters in Table 2 of relevant studies for benchmarking .

Q. How can contradictions in reported values for this compound across studies be resolved?

- Answer : Discrepancies may arise from assay conditions (e.g., enzyme purity, substrate ). Standardize protocols by using recombinant NDM-1 from a common source (e.g., E. coli expression) and validate inhibitor stock concentrations via quantitative NMR. Cross-validate results using orthogonal methods (e.g., isothermal titration calorimetry) .

Q. What experimental strategies optimize this compound for high-throughput screening (HTS) in drug discovery?

- Answer : Implement fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays to increase throughput. Minimize interference by optimizing buffer components (e.g., DTT to prevent AMC oxidation). Use robotic liquid handlers for dose-response curves (e.g., 8-point serial dilutions) and Z’-factor validation (>0.5 indicates robust assay) .

Eigenschaften

IUPAC Name |

benzyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5.ClH/c1-13-9-20(25)28-18-10-15(7-8-16(13)18)23-21(26)17(22)11-19(24)27-12-14-5-3-2-4-6-14;/h2-10,17H,11-12,22H2,1H3,(H,23,26);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLCCJOOVOOXHV-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219138-15-5 | |

| Record name | Butanoic acid, 3-amino-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-4-oxo-, phenylmethyl ester, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219138-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.